molecular formula C11H16N4O B14590923 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-87-1

6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile

Cat. No.: B14590923
CAS No.: 61274-87-1
M. Wt: 220.27 g/mol
InChI Key: HEVCIKLIKJFFRY-UHFFFAOYSA-N
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Description

6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile is a chemical compound with a complex structure that includes a pyrazine ring substituted with a diethylaminoethoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with diethylaminoethanol and cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The temperature and pH are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-methanol derivatives.

Scientific Research Applications

6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide
  • 2-[2-(Diethylamino)ethyl]pyrazine

Uniqueness

Compared to similar compounds, 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile exhibits unique chemical reactivity and biological activity. Its specific substitution pattern on the pyrazine ring contributes to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

61274-87-1

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]pyrazine-2-carbonitrile

InChI

InChI=1S/C11H16N4O/c1-3-15(4-2)5-6-16-11-9-13-8-10(7-12)14-11/h8-9H,3-6H2,1-2H3

InChI Key

HEVCIKLIKJFFRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC(=CN=C1)C#N

Origin of Product

United States

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